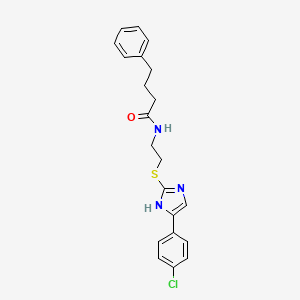

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide

Description

Properties

IUPAC Name |

N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3OS/c22-18-11-9-17(10-12-18)19-15-24-21(25-19)27-14-13-23-20(26)8-4-7-16-5-2-1-3-6-16/h1-3,5-6,9-12,15H,4,7-8,13-14H2,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQFSUODNPFNOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes an imidazole ring, a thioether linkage, and an amide functional group, which contribute to its diverse pharmacological properties.

Structural Characteristics

The structural complexity of this compound can be broken down as follows:

- Imidazole Ring : Known for its ability to interact with metal ions in enzyme active sites, potentially inhibiting enzymatic activity.

- Thioether Linkage : Enhances the lipophilicity and bioavailability of the compound, facilitating interaction with biological targets.

- Amide Functional Group : Plays a crucial role in the compound's binding affinity to various receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The imidazole moiety can coordinate with metal ions in enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in targeting enzymes involved in cancer and microbial pathways.

- Receptor Binding : The compound may exhibit high affinity for various receptors, influencing multiple signaling pathways within cells.

Anticancer Activity

Preliminary studies indicate that this compound exhibits significant anticancer properties. Research has shown that compounds with similar structural features often target cancer cell lines effectively. For instance, imidazole derivatives have been studied for their ability to induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

| Activity Type | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antimicrobial | Gram-positive bacteria (e.g., Staphylococcus aureus) | 1.27 µM |

| Antimicrobial | Gram-negative bacteria (e.g., Escherichia coli) | 2.54 µM |

| Anticancer | Human colorectal carcinoma cell line (HCT116) | IC50 = 5.85 µM |

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of imidazole derivatives similar to this compound. For example:

- Study on 2MBI Derivatives : A series of derivatives were synthesized and evaluated for antimicrobial and anticancer activities, revealing promising results against various pathogens and cancer cell lines .

- Mechanistic Insights : Research indicates that imidazole derivatives can inhibit dihydrofolate reductase (DHFR), an important enzyme in purine synthesis, further supporting their potential as therapeutic agents against cancer .

- Toxicological Assessments : Evaluations of acute toxicity have shown low toxicity levels for certain imidazole derivatives, suggesting a favorable safety profile for further development .

Comparison with Similar Compounds

Research Findings and Limitations

- : Provides a detailed physicochemical profile of a structurally similar thiadiazole derivative, enabling indirect comparisons. Its higher topological polar surface area (92.4 Ų) suggests moderate solubility, which may differ for the target compound due to the imidazole core .

- Future structural studies of the target compound could employ SHELXL for high-precision analysis of its conformation and intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.